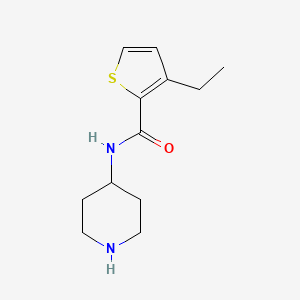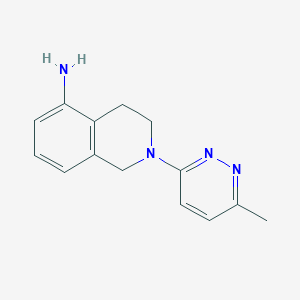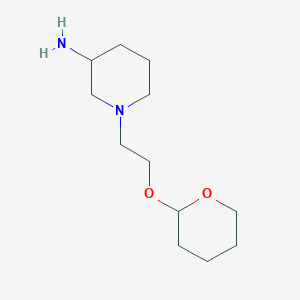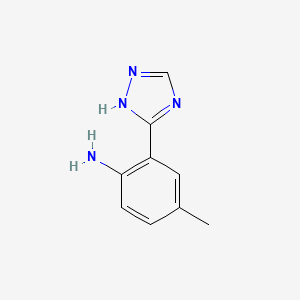![molecular formula C10H12N4 B1427937 {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine CAS No. 944901-27-3](/img/structure/B1427937.png)
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine
Übersicht
Beschreibung
“{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Electron Donating Ligands in Coordination Complexes : The triazole derivatives, such as those related to the compound , have been used as electron-donating ligands in coordination complexes. For instance, studies have examined their coordination with Ni(II) ions, revealing insights into the electronic structures and magnetic properties of these complexes (Schweinfurth et al., 2013).
Antimicrobial Activities : Some triazole derivatives have shown significant antimicrobial activities. Research into novel 1,2,4-triazole derivatives has highlighted their potential in combating microbial infections, demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).
Structural and Theoretical Studies : Detailed structural analysis through X-ray diffraction and Density Functional Theory (DFT) studies have been conducted on triazole derivatives. These studies provide valuable insights into the molecular conformation, hydrogen bonding interactions, and electronic properties of these compounds (Murugavel et al., 2014).
Synthesis and Applications in Organic Chemistry : Research into the synthesis of 1,5-disubstituted 1,2,3-triazoles, including derivatives of the compound , has been explored. These studies focus on the formation of heterocyclic aromatic rings and their potential applications in various fields, including antibacterial and antifungal activities (Vo, 2020).
Catalytic Activity in Ruthenium Complexes : Novel ruthenium complexes bearing triazole-based ligands have been synthesized and characterized. These complexes demonstrate excellent activity and selectivity in hydrogenation reactions, highlighting the potential of triazole derivatives in catalysis (Sole et al., 2019).
Spin Crossover and Coordination Ambivalence : Triazole derivatives have been used in the synthesis of ligands for spin crossover complexes. Studies demonstrate how the structural design of these ligands can influence the spin states and coordination behavior of metal ions, such as cobalt (Schweinfurth et al., 2011).
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZVNYHDPVEPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)




![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)
![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)

![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)